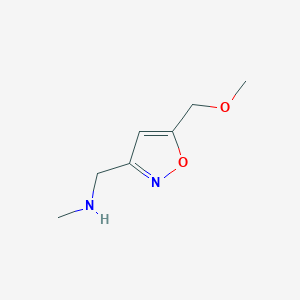
1-(5-(Methoxymethyl)isoxazol-3-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Methoxymethyl)isoxazol-3-yl)-N-methylmethanamine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential .
Preparation Methods
The synthesis of 1-(5-(Methoxymethyl)isoxazol-3-yl)-N-methylmethanamine can be achieved through various synthetic routes. One common method involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under refluxing methanolic conditions . Another approach is the microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
1-(5-(Methoxymethyl)isoxazol-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Cycloaddition: Isoxazole derivatives are known to participate in (3 + 2) cycloaddition reactions with alkynes and nitrile oxides.
Scientific Research Applications
1-(5-(Methoxymethyl)isoxazol-3-yl)-N-methylmethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(5-(Methoxymethyl)isoxazol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
1-(5-(Methoxymethyl)isoxazol-3-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
5-Phenylisoxazole-3-carbohydrazide: Known for its antimicrobial activity.
4-[5-(3-Methylphenyl)-isoxazol-3-yl]chromene: Exhibits cytotoxicity against cancer cell lines.
2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Tested for antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-[5-(methoxymethyl)-1,2-oxazol-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C7H12N2O2/c1-8-4-6-3-7(5-10-2)11-9-6/h3,8H,4-5H2,1-2H3 |
InChI Key |
ICGUQUUIRRKPGS-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NOC(=C1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















